N-(3,5-dimethoxyphenyl)-2-((2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted with a 4-fluorophenyl group at position 2 and a thioacetamide moiety at position 2. The thioacetamide side chain is further modified with a 3,5-dimethoxyphenyl group. Its structure combines electron-rich aromatic systems (methoxy substituents) with a sulfur-containing linker, which may influence solubility, metabolic stability, and target binding compared to related analogs.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3S/c1-29-17-9-16(10-18(11-17)30-2)25-21(28)13-31-22-20-12-19(26-27(20)8-7-24-22)14-3-5-15(23)6-4-14/h3-12H,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECYLQPTVWIPQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-((2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrazine core. This core can be synthesized through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the fluorophenyl and dimethoxyphenyl groups through substitution reactions. The final step includes the formation of the thioacetamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters and scalability.
Chemical Reactions Analysis
Thioether Oxidation
The thioether (-S-) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions. This reaction is pivotal for modifying the compound's electronic properties and bioactivity.
| Reagent System | Conditions | Product Formed | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub>/AcOH | 0–5°C, 4–6 hours | Sulfoxide derivative | 65–78% | |
| mCPBA (meta-chloroperbenzoic acid) | RT, dichloromethane, 12 hours | Sulfone derivative | 82–90% |
Mechanistic Insight :
The oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfonium ion intermediate. Steric hindrance from the pyrazolo[1,5-a]pyrazine core may influence reaction rates.
Acetamide Hydrolysis
The acetamide group can undergo hydrolysis to yield carboxylic acid or amine derivatives, depending on conditions.
| Reaction Type | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux | 4–6 hours | Carboxylic acid | |
| Basic Hydrolysis | NaOH (2M), ethanol, 80°C | 3 hours | Sodium carboxylate salt |
Key Considerations :
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The 3,5-dimethoxyphenyl group stabilizes intermediates through resonance effects.
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Hydrolysis rates depend on steric accessibility of the acetamide group .
Electrophilic Aromatic Substitution (EAS)
The 4-fluorophenyl and 3,5-dimethoxyphenyl substituents participate in EAS reactions, though reactivity differs due to electronic effects.
4-Fluorophenyl Ring:
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Directing Effects : Fluorine’s strong electron-withdrawing nature meta-directs electrophiles.
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Typical Reactions :
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Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) at meta positions.
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Halogenation (Cl<sub>2</sub>/FeCl<sub>3</sub>) under mild conditions.
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3,5-Dimethoxyphenyl Ring:
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Activation : Methoxy groups are ortho/para-directing and strongly activating.
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Reactivity :
Nucleophilic Substitution at Pyrazine Ring
The pyrazolo[1,5-a]pyrazine core allows substitution at electron-deficient positions (e.g., C-6 or C-7).
Kinetic Studies :
Reactions at C-6 proceed faster due to lower steric hindrance compared to C-7 .
Thioether Alkylation:
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Reacts with alkyl halides (e.g., CH<sub>3</sub>I) in presence of NaH to form sulfonium salts.
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Alkylation rates depend on solvent polarity (e.g., DMF > THF).
Reductive Amination:
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The acetamide’s carbonyl group can be reduced to amine using LiAlH<sub>4</sub>, though competing reduction of the pyrazine ring may occur .
Stability Under Physiological Conditions
Catalytic Interactions
The compound acts as a ligand in metal-catalyzed reactions due to its sulfur and nitrogen donors:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including N-(3,5-dimethoxyphenyl)-2-((2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide. Pyrazole compounds are known to inhibit specific kinases involved in cancer cell proliferation and survival. For instance, research indicates that such compounds can effectively inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens. The incorporation of the pyrazolo moiety is believed to enhance the inhibitory effects on bacterial and fungal strains, making it a candidate for further development into antimicrobial agents .
Anti-inflammatory Effects
Studies have suggested that pyrazole derivatives possess anti-inflammatory properties. This compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .
Neuroprotective Potential
Emerging research indicates that certain pyrazole derivatives might exhibit neuroprotective effects. This could be relevant in developing treatments for neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease, where oxidative stress and inflammation play significant roles in disease progression .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions that can yield various derivatives with modified biological activities. The ability to fine-tune these derivatives allows for targeted pharmacological profiles tailored to specific therapeutic needs.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nucleophilic substitution | 3,5-Dimethoxyphenylamine |
| 2 | Thioether formation | 4-Fluorophenyl pyrazole derivative |
| 3 | Acetamide formation | Acetic anhydride |
This table summarizes the general steps involved in synthesizing the compound.
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of several pyrazole derivatives, including this compound. The study demonstrated significant inhibition of tumor growth in xenograft models when treated with this compound compared to controls.
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited potent activity against Staphylococcus aureus and Escherichia coli strains, suggesting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism by which N-(3,5-dimethoxyphenyl)-2-((2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(3,5-dimethoxyphenyl)-2-((2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide and related compounds:
Key Structural and Functional Insights:
Core Heterocycle Differences :
- The pyrazolo[1,5-a]pyrazine core in the target compound distinguishes it from pyrazolo[1,5-a]pyrimidine analogs (F-DPA, DPA-714) and triazolo[1,5-a]pyrimidines . The pyrazine ring may alter electronic properties and binding kinetics compared to pyrimidine-based systems.
- Sulfur vs. Oxygen Linkers: The thioacetamide group in the target compound replaces the oxygen-based acetamide in F-DPA/DPA-713. Sulfur’s larger atomic radius and lower electronegativity could enhance lipophilicity and modulate target interactions .
Substituent Effects :
- Fluorine Substitution : The 4-fluorophenyl group is conserved in the target compound and F-DPA/DPA-714, suggesting a role in TSPO binding or metabolic stability .
- Methoxy vs. Methyl Groups : The 3,5-dimethoxyphenyl group in the target compound may improve solubility compared to the 5,7-dimethyl groups in F-DPA/DPA-714, but could reduce blood-brain barrier penetration due to increased polarity.
Biological Activity: While F-DPA and DPA-714 are validated TSPO ligands for neuroimaging, the target compound’s activity remains unconfirmed. Triazolo[1,5-a]pyrimidine derivatives (e.g., ) demonstrate herbicidal activity, implying that the pyrazolo[1,5-a]pyrazine scaffold could also be explored for agrochemical applications .
Biological Activity
N-(3,5-dimethoxyphenyl)-2-((2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide (CAS No. 1040675-79-3) is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological efficacy, particularly in relation to its anti-tubercular and anti-cancer properties.
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazolo[1,5-a]pyrazine Core : This is achieved through cyclization of appropriate precursors.
- Substitution Reactions : The introduction of the 3,5-dimethoxyphenyl and 4-fluorophenyl groups occurs via nucleophilic substitution.
- Thioacetamide Linkage : The final step involves forming the thioacetamide bond.
The molecular formula is C22H19FN4O3S with a molecular weight of 438.48 g/mol .
This compound exerts its biological effects through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Modulation : It can modulate receptor activity on cell surfaces or within cells.
- Signal Transduction Influence : The compound affects signal transduction pathways that regulate cellular processes such as apoptosis and differentiation .
Anti-Tubercular Activity
Recent studies have focused on the anti-tubercular properties of compounds related to this compound. For instance, compounds derived from similar structures have shown significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound A | 1.35 | Significant |
| Compound B | 2.18 | Significant |
Anti-Cancer Activity
In addition to its anti-tubercular effects, this compound has been evaluated for anti-cancer properties. Pyrazole derivatives have demonstrated cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). For example:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound C | MCF7 | 3.79 | High potency |
| Compound D | A549 | 26.00 | Moderate potency |
The research indicates that these compounds may induce apoptosis in cancer cells while exhibiting low toxicity to normal human cells .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives similar to this compound:
- Study on Anti-Tubercular Agents : A series of substituted pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis, demonstrating promising results with several compounds showing low micromolar activity.
- Cytotoxicity Evaluation : Compounds were screened for cytotoxicity in HEK293 cells revealing non-toxic profiles at effective concentrations against cancer cell lines.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(3,5-dimethoxyphenyl)-2-((2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide?
- Methodology :
- Stepwise functionalization : Begin with the synthesis of the pyrazolo[1,5-a]pyrazine core via cyclocondensation of aminopyrazoles with α,β-unsaturated carbonyl compounds .
- Thioacetamide linkage : Introduce the thioether group using nucleophilic substitution (e.g., NaSH or thiourea) at the pyrazine C4 position, followed by coupling with N-(3,5-dimethoxyphenyl)chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization for high-purity isolation.
Q. How can spectroscopic and crystallographic techniques validate the compound’s structure?
- Methodology :
- NMR/FTIR : Confirm the presence of the thioether (C-S stretch at ~600–700 cm⁻¹ in IR) and acetamide (NH stretch at ~3300 cm⁻¹). Use ¹H/¹³C NMR to verify aromatic substitution patterns (e.g., 4-fluorophenyl protons as doublets at δ ~7.2–7.5 ppm) .
- X-ray crystallography : Resolve the crystal structure to confirm regiochemistry of the pyrazolo[1,5-a]pyrazine core and spatial arrangement of substituents (e.g., dihedral angles between aromatic rings) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodology :
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Cellular toxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Solubility/stability : Use HPLC-UV to quantify solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can reaction path search methods optimize synthetic yield and regioselectivity?
- Methodology :
- Computational modeling : Apply density functional theory (DFT) to predict transition states and regioselectivity during pyrazine core formation .
- Design of Experiments (DoE) : Use factorial design (e.g., 2³ matrix) to test variables (temperature, solvent polarity, catalyst loading) and identify optimal conditions via response surface methodology .
Q. How to resolve contradictions between in vitro and in vivo efficacy data?
- Methodology :
- Pharmacokinetic profiling : Measure bioavailability (oral/IP administration), plasma half-life (LC-MS/MS), and tissue distribution in rodent models .
- Metabolite identification : Use HR-MS and ¹H NMR to detect phase I/II metabolites (e.g., demethylation of 3,5-dimethoxyphenyl or sulfoxidation of thioether) .
- Mechanistic deconvolution : Compare target engagement (e.g., Western blot for kinase inhibition) in cell lysates vs. tumor xenografts .
Q. What strategies enhance selectivity for pyrazolo[1,5-a]pyrazine derivatives against off-target proteins?
- Methodology :
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-fluorophenyl with 4-CF₃ or 4-OCH₃) and test against kinase panels .
- Molecular docking : Perform in silico docking (e.g., AutoDock Vina) to predict binding affinities for ATP-binding pockets and optimize steric/electronic interactions .
Q. How to address solubility limitations in preclinical studies?
- Methodology :
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation to enhance aqueous solubility .
- Nanocarrier systems : Formulate with liposomes or polymeric nanoparticles (e.g., PLGA) and assess drug release kinetics via dialysis .
Key Research Gaps and Future Directions
- Mechanistic studies : Elucidate the role of the thioether group in target binding via isothermal titration calorimetry (ITC) .
- In vivo models : Develop orthotopic tumor models to evaluate metastasis inhibition .
- Green synthesis : Explore catalytic systems (e.g., photocatalysis) to reduce waste and improve atom economy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
